Benzyl 2-(benzyloxy)-4-chlorobenzoate
Description
Benzyl 2-(benzyloxy)-4-chlorobenzoate is a benzoate ester derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. This compound is characterized by its dual benzyl-protecting groups, which influence its solubility, stability, and reactivity. It serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where protective groups are critical for selective reactions .
Properties
Molecular Formula |
C21H17ClO3 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
benzyl 4-chloro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H17ClO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
InChI Key |
ICEWFRHHJRERSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Positioning and Functional Group Variations
The compound’s structural analogs differ in substituent positions, functional groups, or protective moieties:
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | CAS No. |
|---|---|---|---|---|
| Benzyl 2-(benzyloxy)-4-chlorobenzoate | C₂₁H₁₇ClO₃ | 2-benzyloxy, 4-Cl | Ester, ether | 2918845-21-1 |
| 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate | C₁₅H₁₀BrClO₄ | 2-Cl, 4-formyl, 6-OMe, 2-Br | Ester, aldehyde | 443664-51-5 |
| Benzyl 4-aminobenzoate hydrochloride | C₁₄H₁₃NO₂·HCl | 4-NH₂ (protonated) | Ester, amine salt | 208588-34-5 |
| 2-(Benzyloxy)-4-chloro-3-methylbenzoic acid | C₁₅H₁₃ClO₃ | 2-benzyloxy, 4-Cl, 3-Me | Carboxylic acid, ether | 2918845-21-1 |
Key Observations :
- Electron-withdrawing vs. donating groups: The chloro group (electron-withdrawing) in the target compound contrasts with the amino group (electron-donating) in Benzyl 4-aminobenzoate hydrochloride, altering reactivity in electrophilic substitution .
- Ester vs. acid : The ester group in the target compound enhances lipophilicity compared to the carboxylic acid in 2-(benzyloxy)-4-chloro-3-methylbenzoic acid, impacting bioavailability .
Comparative Reaction Kinetics
Ultrasound-assisted synthesis () significantly improves yields and reduces reaction times for benzyloxy-containing compounds:
| Entry | Conventional Time (h) | Conventional Yield (%) | Ultrasound Time (h) | Ultrasound Yield (%) |
|---|---|---|---|---|
| 6a | 8.00 | 70 | 2.00 | 88 |
| 6b | 6.00 | 65 | 2.00 | 82 |
This suggests that ultrasound methods could optimize the synthesis of the target compound, reducing typical reaction times by ~75% .
Physicochemical and Spectral Properties
Stability and Reactivity
- Acidic conditions: Benzyl ethers (e.g., 2-(benzyloxy)ethanol derivatives in ) undergo hydrolysis to form benzyl cations. The target compound’s 4-Cl group (electron-withdrawing) may slow hydrolysis compared to phenolic analogs (e.g., H-type nuclei in ) .
- Thermal stability : Predicted boiling points for analogs like 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (530.2°C) suggest high thermal stability, likely applicable to the target compound .
Preparation Methods
Benzylation of 2-Hydroxy-4-chlorobenzoic Acid
The hydroxyl group of 2-hydroxy-4-chlorobenzoic acid is protected via nucleophilic substitution using benzyl bromide.
Procedure :
-
Reactants : 2-Hydroxy-4-chlorobenzoic acid (1.0 eq), benzyl bromide (2.2 eq), potassium carbonate (3.0 eq).
-
Solvent : Acetone or dimethylformamide (DMF).
-
Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.
Outcome :
Esterification with Benzyl Alcohol
The carboxylic acid is esterified using benzyl alcohol under acidic or coupling conditions.
Method A: Acid Chloride Intermediate
-
Activation : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq) is treated with thionyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 2 hours.
-
Esterification : The acid chloride is reacted with benzyl alcohol (1.2 eq) and pyridine (1.5 eq) at room temperature for 4 hours.
Method B: Coupling Agents
-
Reactants : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).
-
Solvent : DCM or THF.
One-Pot Tandem Benzylation-Esterification
A streamlined approach combines protection and esterification in a single pot.
Procedure :
-
Reactants : 2-Hydroxy-4-chlorobenzoic acid (1.0 eq), benzyl bromide (2.5 eq), benzyl alcohol (1.5 eq), potassium carbonate (4.0 eq).
-
Solvent : Acetonitrile or DMF.
-
Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate 9:1).
Advantages : Reduced purification steps; Limitations : Competing over-benzylation requires precise stoichiometry.
Palladium-Catalyzed Oxidative Esterification
A metal-mediated strategy enables direct coupling of benzyl halides with pre-activated substrates.
Procedure :
-
Reactants : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq), benzyl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), DBU (2.0 eq).
-
Solvent : DMSO or DMF.
Key Insight : DMSO acts as an oxidant, facilitating Pd(II) regeneration.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Protection | Reflux, 6–12 h | 85–94 | High purity, scalable | Multiple steps, longer duration |
| One-Pot Synthesis | 80°C, 24 h | 75–81 | Simplified workflow | Moderate yields, side reactions |
| Pd-Catalyzed Coupling | 90°C, 8–12 h | 78–84 | Mild conditions, no acid chlorides | Costly catalyst, sensitivity to moisture |
Optimization and Troubleshooting
Solvent Selection
Base Compatibility
Q & A
Q. Table 1: Key Synthetic Parameters
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.1–5.3 ppm (benzyloxy -OCH₂Ph), δ 7.2–8.1 ppm (aromatic protons).
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and benzyl carbons (δ ~70 ppm for -OCH₂Ph) .
X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and validates stereoelectronic effects .
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 381.0895 (C₂₁H₁₇ClO₃⁺) .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at the 4-chloro position. Optimize transition states for benzyloxy group migration .
- Solvent Effects : Simulate solvation with COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
- Contradiction Analysis : If experimental yields deviate from predictions, re-evaluate steric effects (e.g., benzyl group hindrance) using molecular docking software (AutoDock) .
Q. Table 2: Computational Parameters
| Parameter | Value | Software |
|---|---|---|
| Basis Set | B3LYP/6-31G(d,p) | Gaussian 16 |
| Solvation Model | PCM (DMF) | ORCA 5.0 |
How can researchers resolve contradictions in spectral data during structural analysis?
Advanced Research Question
Methodological Answer:
Scenario : Discrepancy between NMR and X-ray data (e.g., unexpected coupling constants).
Resolution Steps :
Variable Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion of benzyl groups) .
2D NMR (COSY, NOESY) : Confirm through-space interactions between aromatic protons .
Crystallographic Refinement : Compare experimental bond lengths/angles with DFT-optimized structures to identify distortions .
What are the best practices for safe handling given limited toxicological data?
Basic Research Question
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
- Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal .
Note : While no acute toxicity is reported, treat as a corrosive irritant (similar to benzoyl chloride derivatives) .
How to design stability studies for this compound under varying conditions?
Advanced Research Question
Methodological Answer:
Experimental Design :
pH Stability : Incubate compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hrs.
Thermal Stability : Heat samples to 40°C, 60°C, and 80°C. Use TGA/DSC to assess decomposition thresholds .
Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
